Methyl 3-((3-bromophenyl)amino)propanoate chemical structure and properties
Methyl 3-((3-bromophenyl)amino)propanoate chemical structure and properties
Advanced Building Block for Heterocyclic Scaffolds and Kinase Inhibitor Discovery
Executive Summary
Methyl 3-((3-bromophenyl)amino)propanoate (CAS 857576-77-3) is a specialized secondary amine intermediate used extensively in medicinal chemistry.[1] As a derivative of
Chemical Identity & Structural Analysis[2][3][4][5]
| Property | Detail |
| IUPAC Name | Methyl 3-(3-bromoanilino)propanoate |
| Common Names | N-(3-Bromophenyl)- |
| CAS Number | 857576-77-3 |
| Molecular Formula | |
| Molecular Weight | 258.11 g/mol |
| SMILES | COC(=O)CCNC1=CC=CC(Br)=C1 |
| InChI Key | RLYAXKJHJUXZOT-UHFFFAOYSA-N |
Structural Features[2][3][4][6]
-
Secondary Amine: The nitrogen atom is moderately nucleophilic, allowing for further N-alkylation or acylation, yet stable enough to survive standard ester hydrolysis conditions.[2]
-
Ester Functionality: The methyl ester acts as a masked carboxylic acid, facilitating cyclization reactions (e.g., Friedel-Crafts acylation) or serving as a precursor to hydrazides and amides.[2]
-
Aryl Bromide: Located at the meta position relative to the amine, the bromine atom is electronically deactivated but sterically accessible, ideal for cross-coupling reactions to expand the aromatic system.[2]
Physicochemical Properties
Note: As a specialized intermediate, some values are predicted based on structural analogs (SAR).[2]
| Property | Value / Description |
| Physical State | Viscous liquid or low-melting solid (off-white to pale yellow). |
| Boiling Point | ~340°C (Predicted at 760 mmHg) |
| Density | ~1.4 g/cm³ |
| Solubility | Soluble in DCM, Ethyl Acetate, Methanol, DMSO.[2] Insoluble in water. |
| pKa (Base) | ~3.5–4.0 (The aniline nitrogen is less basic due to the electron-withdrawing phenyl ring). |
| LogP | ~2.6 (Lipophilic, suitable for membrane permeability in early assays).[2] |
Synthesis & Production
The industrial and laboratory standard for synthesizing Methyl 3-((3-bromophenyl)amino)propanoate is the Michael Addition of 3-bromoaniline to methyl acrylate. This atom-economic pathway avoids byproducts and proceeds under mild conditions.[3]
Reaction Mechanism
The lone pair on the aniline nitrogen attacks the
Figure 1: Mechanistic pathway of the aza-Michael addition.
Detailed Experimental Protocol
Objective: Synthesis of Methyl 3-((3-bromophenyl)amino)propanoate on a 10g scale.
-
Reagents:
-
Procedure:
-
Setup: Charge a 100 mL round-bottom flask with 3-bromoaniline and acetic acid.
-
Addition: Add methyl acrylate dropwise over 15 minutes at room temperature.
-
Reaction: Heat the mixture to 70–80°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS. The aniline spot should disappear.
-
Workup:
-
Evaporate excess methyl acrylate under reduced pressure (rotary evaporator).
-
Dissolve residue in Ethyl Acetate (100 mL) and wash with saturated
(2 x 50 mL) to remove acetic acid. -
Wash with brine, dry over anhydrous
, and concentrate.[2]
-
-
Purification: The crude oil is often pure enough (>95%) for downstream steps. If necessary, purify via flash column chromatography (SiO2, 0-20% EtOAc in Hexanes).[2]
-
-
Yield: Expected yield is 85–95% .
Synthetic Utility & Applications
A. Synthesis of 7-Bromo-4-Quinolones
This is the most critical application. The ester and the aromatic ring can be cyclized to form the quinolone core, a scaffold found in blockbuster drugs like Ciprofloxacin (though Cipro uses a different substitution pattern, the chemistry is homologous).
Cyclization Protocol (Eaton's Reagent):
-
Dissolve Methyl 3-((3-bromophenyl)amino)propanoate in Eaton's Reagent (
in Methanesulfonic acid). -
Heat to 90°C for 2 hours.
-
Quench in ice water to precipitate 7-bromo-2,3-dihydroquinolin-4(1H)-one .
-
Oxidation (Optional): Dehydrogenation with DDQ or
yields the fully aromatic 4-quinolone.
B. Scaffold Diversification (The "Bromine Handle")
The 3-bromo substituent is strategically placed to allow for library generation after the core scaffold is built.
Figure 2: Downstream synthetic applications in drug discovery.[2]
Spectroscopic Characterization
Researchers should look for these diagnostic signals to confirm the identity of the compound.
-
NMR (400 MHz,
): -
MS (ESI):
- calculated: 258.01 / 260.01 (1:1 isotope pattern for Br).
Safety & Handling
-
Hazards: Irritant to eyes, respiratory system, and skin.[2] The parent aniline (3-bromoaniline) is toxic; ensure no residual starting material remains.
-
Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon). Keep away from strong oxidizing agents.
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.[2] Handle in a fume hood to avoid inhalation of vapors.
References
-
Molaid Chemicals. (2024). Methyl 3-((3-bromophenyl)amino)propanoate - CAS 857576-77-3.[1] Retrieved from
-
BenchChem. (2024). Synthesis and Properties of N-Aryl Beta-Alanine Derivatives. Retrieved from
-
Google Patents. (2021). WO2021055630A1 - Substituted N-heterocyclic carboxamides.[4] Retrieved from
-
PubChem. (2024).[5] 3-Amino-3-(3-bromophenyl)propanoic acid (Related Isomer Data). Retrieved from
-
MDPI. (2026). Synthesis and Development of Propanoic Acid Derivatives as Antiproliferative Agents. Retrieved from
Sources
- 1. methyl 3-((3-bromophenyl)amino)propanoate - CAS号 857576-77-3 - 摩熵化学 [molaid.com]
- 2. CN102993022A - Preparation method of bromoaniline - Google Patents [patents.google.com]
- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 4. WO2021055630A1 - Substituted, saturated and unsaturated n-heterocyclic carboxamides and related compounds for their use in the treatment of medical disorders - Google Patents [patents.google.com]
- 5. chemimpex.com [chemimpex.com]
